molecular formula C19H26I3N3O9 B562834 Iohexol-d5 CAS No. 928623-33-0

Iohexol-d5

Cat. No.: B562834
CAS No.: 928623-33-0
M. Wt: 826.2 g/mol
InChI Key: NTHXOOBQLCIOLC-OPCJXEHASA-N
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Description

  • Mechanism of Action

    Target of Action

    Iohexol-d5, like its unlabeled counterpart Iohexol, primarily targets the body structures that contain iodine . This property makes this compound an effective contrast agent used in various radiographic procedures .

    Mode of Action

    The mode of action of this compound involves the blocking of X-rays as they pass through the body . The organic iodine compounds in this compound provide attenuation of X-rays in direct proportion to the concentration of this compound . The degree of opacity produced by these compounds is directly proportional to the total amount (concentration and volume) of the iodinated contrast agent in the path of the X-rays . After intrathecal administration into the subarachnoid space, diffusion of this compound in the cerebrospinal fluid allows the visualization of the subarachnoid spaces of the head and spinal canal .

    Biochemical Pathways

    Its primary function is to enhance imaging due to its high iodine content attenuating the beam of X-rays during computed tomography examinations .

    Pharmacokinetics

    The pharmacokinetics of this compound involves its absorption from cerebrospinal fluid into the bloodstream and elimination by renal excretion . No significant metabolism occurs . The overall mean renal and total body clearances are 120 ± 18.6 and 131 ± 18.6 mL/min, respectively . The overall mean apparent volume of distribution is 165 ± 30.7 mL/kg . Urine contains 92.3 ± 4.4% of the dose, with most of the drug (89.9%) excreted within the first 12 hours .

    Result of Action

    The result of this compound’s action is the enhanced visualization of body structures containing iodine . This includes when visualizing arteries, veins, ventricles of the brain, the urinary system, and joints, as well as during computed tomography (CT scan) .

    Action Environment

    The action environment of this compound is primarily within the body structures that contain iodine . The efficacy and stability of this compound are influenced by factors such as the concentration and volume of the iodinated contrast agent in the path of the X-rays . Environmental factors that could potentially influence the action of this compound include the specific body structure being imaged, the method of administration, and the individual’s renal function .

    Biochemical Analysis

    Biochemical Properties

    Iohexol-d5, like its parent compound Iohexol, plays a significant role in biochemical reactions, particularly those involved in radiographic imaging . It interacts with various biomolecules, primarily through its iodine atoms, which have the ability to block X-rays, thereby allowing structures containing iodine to be delineated in contrast to those that do not . This interaction is crucial in enhancing the visibility of internal structures during radiographic procedures .

    Cellular Effects

    The effects of this compound on cells and cellular processes are largely related to its role as a contrast agent. It influences cell function by enhancing the visibility of cellular structures during radiographic imaging .

    Molecular Mechanism

    The molecular mechanism of action of this compound is primarily based on its ability to block X-rays. This is achieved through the iodine atoms present in the compound. When this compound is administered, it diffuses in the body and the iodine atoms interact with the X-rays, blocking them and allowing the visualization of structures containing iodine .

    Temporal Effects in Laboratory Settings

    In laboratory settings, the effects of this compound can change over time. For instance, it has been reported that Iohexol, and by extension this compound, shows high stability, allowing for measurements to be performed in virtually all medical settings . The exact temporal effects of this compound, including its stability, degradation, and long-term effects on cellular function, may vary depending on the specific experimental conditions.

    Dosage Effects in Animal Models

    The effects of this compound in animal models can vary with different dosages. For instance, studies have shown that Iohexol, when administered intravenously to dogs and pigs, can be used to measure kidney function

    Preparation Methods

    • The synthetic route for Iohexol-d5 involves introducing deuterium atoms into Iohexol.
    • Deuterium substitution can occur at specific positions in the molecule, resulting in this compound.
    • Industrial production methods typically involve specialized synthesis and purification steps.
  • Chemical Reactions Analysis

    • Iohexol-d5 does not undergo significant chemical reactions itself, as it primarily serves as a contrast agent.
    • during its synthesis, deuterium substitution reactions occur.
    • Common reagents used for deuterium labeling include deuterated solvents and deuterating agents.
    • Major products formed are various isotopically labeled derivatives of Iohexol.
  • Scientific Research Applications

    Kidney Function Assessment

    1.1 Glomerular Filtration Rate Measurement

    Iohexol-d5 is primarily utilized for measuring glomerular filtration rate (GFR), an essential parameter in evaluating kidney function. Studies have demonstrated that iohexol is freely filtered by the kidneys and does not undergo significant metabolism or protein binding, making it an ideal candidate for GFR assessment.

    In a study involving male Sprague-Dawley rats, researchers compared the GFR measured by iohexol with urinary biomarkers to evaluate kidney injury induced by antibiotic combinations. The results indicated that iohexol-measured GFR provides reliable data correlating with urinary injury markers such as kidney injury molecule-1 and clusterin .

    1.2 Pharmacokinetic Studies

    The deuterated version, this compound, has been used to study the pharmacokinetics of drugs in preclinical models. Deuteration can alter the metabolic pathways of compounds, allowing researchers to trace drug metabolism more effectively without interference from endogenous substances. This application has been particularly useful in understanding the effects of drugs on renal clearance and overall pharmacodynamics .

    Intestinal Permeability Assessment

    2.1 Marker for Intestinal Integrity

    Recent studies have investigated the use of this compound as a marker for assessing intestinal permeability (IP). In broiler chickens challenged with enteric pathogens, iohexol demonstrated effectiveness in evaluating IP under various conditions. The study highlighted that iohexol could serve as a reliable alternative to traditional markers like 51Cr-EDTA, especially in veterinary medicine .

    2.2 Clinical Implications

    The application of this compound extends to human clinical studies, particularly in patients with inflammatory bowel disease (IBD). Research indicates that iohexol is suitable for assessing intestinal barrier function and integrity, providing insights into disease progression and treatment efficacy .

    Tracer Studies in Drug Development

    3.1 Quantitative Analysis

    This compound is increasingly being utilized in drug development as a quantitative tracer due to its stable isotopic labeling. This application allows for precise quantification of drug concentrations in biological samples using advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS/MS). The incorporation of deuterium improves the sensitivity and specificity of detection methods, facilitating accurate pharmacokinetic profiling .

    3.2 Impact on Pharmacokinetics

    The deuteration of iohexol alters its pharmacokinetic properties, which can be advantageous in drug formulation studies. Research has shown that deuterated compounds often exhibit modified metabolic pathways and improved bioavailability, making them valuable tools in optimizing drug delivery systems .

    Comparison with Similar Compounds

    • Iohexol-d5’s uniqueness stems from its deuterium labeling, which provides a distinct mass difference.
    • Similar compounds include non-deuterated Iohexol and other iodinated contrast agents.

    Biological Activity

    Iohexol-d5 is a deuterium-labeled derivative of Iohexol, a non-ionic iodinated contrast agent widely used in radiographic imaging. The incorporation of deuterium into the molecular structure of Iohexol modifies its pharmacokinetic properties, making it a valuable tool in various biomedical research applications, particularly in studies involving renal function and imaging techniques.

    • Molecular Formula : C19_{19}H21_{21}D5_5I3_3N3_3O9_9
    • Molecular Weight : 826.17 g/mol
    • CAS Number : 928623-33-0

    This compound retains the core functionalities of Iohexol while providing enhanced analytical capabilities due to its unique isotopic labeling. This feature is particularly useful in mass spectrometry applications for quantifying drug levels and studying metabolic pathways.

    Pharmacokinetics and Metabolism

    Research indicates that deuteration can significantly influence the pharmacokinetics of drugs. In the case of this compound, studies have shown that deuterium substitution may lead to altered metabolic rates and half-lives compared to its non-deuterated counterpart. For instance, a study by Russak et al. (2019) discusses how deuterium-labeled compounds often exhibit prolonged half-lives and modified clearance rates, which can enhance their utility in clinical settings .

    Applications in Imaging

    This compound is primarily utilized as a tracer in imaging studies, particularly for assessing renal function. Its stability and the ability to be tracked via mass spectrometry make it an excellent candidate for evaluating glomerular filtration rate (GFR). A recent study highlighted its effectiveness as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for GFR measurement protocols .

    Case Studies

    • Renal Function Assessment :
      A retrospective observational study compared the renal outcomes of patients receiving iodixanol versus iohexol during intra-arterial angiography procedures. Results indicated that patients administered iohexol displayed significant changes in serum creatinine levels post-procedure, suggesting potential nephrotoxic effects associated with iodinated contrast agents .
      VariableIodixanol (n=297)Iohexol (n=263)P value
      ΔCr at 3-days (μmol/L)31 (24-55)0 (-5 to 9)<0.0001
      ΔCr at 6-months (μmol/L)39 (25-45)10 (-1 to 27)0.0005
    • Use as an Intestinal Permeability Marker :
      Another study evaluated oral administration of iohexol as a marker for intestinal permeability in broilers. The results indicated that serum levels of iohexol could effectively quantify intestinal absorption and permeability, demonstrating its versatility beyond renal applications .

    Research Findings

    The biological activity of this compound has been extensively documented in various studies:

    • Enhanced Imaging Techniques : Deuterated compounds like this compound improve the sensitivity and specificity of imaging modalities, allowing for better visualization of vascular structures and renal function.
    • Impact on Drug Development : The use of stable isotopes in drug formulation has gained popularity due to their ability to provide clearer insights into pharmacokinetics and metabolism during drug development phases .

    Properties

    IUPAC Name

    5-[acetyl-(1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl)amino]-1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C19H26I3N3O9/c1-8(29)25(4-11(32)7-28)17-15(21)12(18(33)23-2-9(30)5-26)14(20)13(16(17)22)19(34)24-3-10(31)6-27/h9-11,26-28,30-32H,2-7H2,1H3,(H,23,33)(H,24,34)/i4D2,7D2,11D
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    NTHXOOBQLCIOLC-OPCJXEHASA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(=O)N(CC(CO)O)C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    [2H]C([2H])(C([2H])(C([2H])([2H])O)O)N(C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I)C(=O)C
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C19H26I3N3O9
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID00675994
    Record name iohexol-d5
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID00675994
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    826.2 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    928623-33-0
    Record name iohexol-d5
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID00675994
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Customer
    Q & A

    Q1: How does the use of Iohexol-d5 contribute to the validation of the analytical method?

    A2: Incorporating this compound in the method allows for assessing the method's accuracy and precision. By comparing the measured ratio of Iohexol to this compound in spiked samples with the known ratio, the method's accuracy can be evaluated. Additionally, analyzing the variability of this ratio across replicates determines the method's precision []. This approach ensures the reliability and reproducibility of the developed method for quantifying Iohexol in porcine and avian plasma.

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